molecular formula C11H6ClN3S B1374051 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline CAS No. 1339578-16-3

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline

Cat. No. B1374051
CAS RN: 1339578-16-3
M. Wt: 247.7 g/mol
InChI Key: PFCOLYDJSQXWDH-UHFFFAOYSA-N
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Description

“5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of thiosemicarbazide with carboxylic acid in a one-pot manner . A series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have been synthesized by reaction of piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles .


Molecular Structure Analysis

The molecular formula of “5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” is C4H4ClN3OS . The exact mass is 176.9763606 g/mol . The structure of the compound includes a thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system .


Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .


Physical And Chemical Properties Analysis

The molecular weight of “5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” is 177.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Potential Biological Activities

  • A study by Párkányi and Schmidt (2000) involved the synthesis of new quinazolinones with chlorine atoms and thiadiazol substituents. These compounds are anticipated to possess biological activity due to their structural features (Párkányi & Schmidt, 2000).

Corrosion Inhibition

  • Saraswat and Yadav (2020) explored quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium, demonstrating the potential industrial application of similar heterocyclic compounds (Saraswat & Yadav, 2020).

Antibacterial Activity

  • Holla et al. (2005) synthesized fluorine-containing quinoline derivatives, evaluating their antibacterial activities, which may inform the antimicrobial potential of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline (Holla et al., 2005).

Antimicrobial Activity

  • Patel and Singh (2009) reported on the synthesis, characterization, and antimicrobial activity of metal chelates of a compound closely related to 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline, providing insight into its potential antimicrobial applications (Patel & Singh, 2009).

Novel Antimicrobial Agents

  • Naik et al. (2006) synthesized novel selenadiazoles and thiadiazoles, including structural analogs of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline, and screened them for antimicrobial activities, highlighting their potential as new antimicrobial agents (Naik et al., 2006).

Antioxidant, Anti-inflammatory, and Analgesic Activities

  • El-Gazzar et al. (2009) prepared derivatives with anti-oxidant, anti-inflammatory, and analgesic activities, pointing towards the therapeutic potential of structurally related compounds (El-Gazzar et al., 2009).

Mechanism of Action

Thiadiazole derivatives have been shown to exhibit a wide variety of biological activities. They have been found to have antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Future Directions

Thiadiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on exploring the potential of “5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” in various pharmacological activities and developing more effective therapeutic strategies .

properties

IUPAC Name

2-chloro-5-quinolin-5-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCOLYDJSQXWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline

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